![molecular formula C11H6ClNO3S B2390246 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride CAS No. 78078-92-9](/img/structure/B2390246.png)
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
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Overview
Description
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a chemical compound with the CAS number 78078-92-9 . It is used in various chemical reactions and has a molecular weight of 267.69 .
Synthesis Analysis
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride involves several steps, including virtual screening, synthesis, and biological evaluation . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is represented by the InChI code1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored at temperatures between 2-8°C . .Scientific Research Applications
- Application : Researchers have discovered that derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride can act as novel RORγ inhibitors. These compounds hold promise as potential therapeutic targets for autoimmune conditions .
- Application : Dihydrobenzo[cd]indole-6-sulfonamide derivatives, including 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, have been evaluated as TNF-α inhibitors. These compounds may offer new avenues for managing inflammatory conditions .
RORγ Inhibition for Autoimmune Diseases
TNF-α Inhibition
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
It is known to interact with rorγ, potentially inhibiting its activity . This interaction could lead to changes in the transcriptional activity of RORγ, thereby affecting the expression of genes involved in Th17-mediated immune responses .
Biochemical Pathways
The compound’s interaction with RORγ affects the Th17 cell differentiation pathway . Th17 cells are a subset of T helper cells that play a crucial role in the immune response, particularly in autoimmune diseases. By inhibiting RORγ, the compound may reduce the differentiation and function of Th17 cells, thereby modulating the immune response .
Result of Action
The molecular and cellular effects of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride’s action are likely related to its inhibition of RORγ. This inhibition could lead to a decrease in Th17 cell differentiation and function, potentially reducing the severity of Th17-mediated autoimmune diseases .
properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOGAFJKXIXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | |
CAS RN |
78078-92-9 |
Source
|
Record name | 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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